molecular formula C29H39F3N8O11 B6297801 Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate CAS No. 756500-24-0

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate

Cat. No.: B6297801
CAS No.: 756500-24-0
M. Wt: 732.7 g/mol
InChI Key: AALJLJKPMVVQFT-ZVJIBTPSSA-N
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Description

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) trifluoroacetate is a synthetic cyclic pentapeptide containing the sequence Arg-Ala-Asp-D-Phe-Glu, stabilized by a trifluoroacetate counterion. The compound (CAS 1193347-53-3) shares structural homology with integrin-targeting RGD (Arg-Gly-Asp) motifs but incorporates unique substitutions: Ala replaces Gly in the second position, and Glu occupies the C-terminal residue instead of Val or Lys found in related analogs . Cyclic peptides of this class are often investigated for their roles in modulating cell adhesion, angiogenesis, and tumor metastasis, though specific biological data for this variant remain underexplored .

Properties

IUPAC Name

3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N8O9.C2HF3O2/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29;3-2(4,5)1(6)7/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30);(H,6,7)/t14-,16-,17-,18+,19-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALJLJKPMVVQFT-ZVJIBTPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39F3N8O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis typically begins with the selection of a solid-phase resin, such as Wang resin or Rink amide resin, which provides a stable anchor for the growing peptide chain. The C-terminal amino acid (glutamic acid in this case) is attached to the resin via its carboxyl group. To prevent unwanted side reactions during subsequent coupling steps, the α-amino group of glutamic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, while its side chain carboxyl group is protected with a tert-butyl (OtBu) group.

Sequential Amino Acid Coupling

The linear peptide chain is assembled through iterative deprotection and coupling steps:

  • Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), exposing the α-amino group for the next coupling reaction.

  • Coupling : Each subsequent amino acid (D-Phe, Asp, Ala, Arg) is activated using coupling reagents such as hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt). For example, the coupling of D-phenylalanine requires careful stoichiometric control to avoid racemization.

  • Side Chain Protection :

    • Arginine : Protected with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group to shield its guanidine moiety.

    • Aspartic Acid : A benzyl (Bzl) or OtBu group is used to block its β-carboxyl function.

    • Glutamic Acid : As mentioned earlier, the γ-carboxyl group remains protected with OtBu until the final cleavage.

Cyclization Strategies

On-Resin vs. Solution-Phase Cyclization

Cyclization is the most critical step, influencing both yield and conformational homogeneity:

  • On-Resin Cyclization : This approach involves activating the N-terminal amino group (after full linear sequence assembly) and the side chain carboxyl group of glutamic acid. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) facilitate intramolecular amide bond formation. However, steric hindrance from the resin can reduce efficiency.

  • Solution-Phase Cyclization : After cleaving the linear peptide from the resin (using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane), the free N-terminal amine and C-terminal carboxyl are activated in a diluted solution (0.1–1 mM) to favor intramolecular reactions. Hydrogen peroxide or dithiothreitol may be employed to oxidize or reduce specific functional groups during this step.

Key Reagents and Conditions

  • Coupling Agents : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in DMF is preferred for high-yield cyclization.

  • Temperature and Solvent : Reactions are conducted at 0–4°C in dichloromethane (DCM) or DMF to minimize side reactions.

  • Yield Optimization : Cyclization yields for similar pentapeptides range from 40% to 65%, depending on sequence rigidity and solvent polarity.

Cleavage, Deprotection, and Salt Formation

Final Cleavage from Resin

The cyclic peptide is cleaved from the resin using a TFA-based cocktail (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5 v/v/v). This step simultaneously removes acid-labile protective groups (Pbf from arginine, OtBu from glutamic acid).

Trifluoroacetate Salt Formation

During cleavage, the peptide’s basic residues (e.g., arginine) protonate, forming a stable trifluoroacetate salt. Excess TFA is removed via rotary evaporation, and the crude product is precipitated in cold diethyl ether.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column is employed for purification:

ParameterCondition
Mobile Phase0.1% TFA in H2O (A), 0.1% TFA in acetonitrile (B)
Gradient5% B to 95% B over 30 minutes
Flow Rate1.5 mL/min
DetectionUV at 220 nm

Purified fractions are lyophilized to obtain the final product as a white powder.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • MS : Electrospray ionization (ESI-MS) confirms the molecular weight ([M+H]+ expected for C29H41N9O9: calc. 684.3, observed 684.2).

  • NMR : 1H NMR in D2O resolves key signals, such as the δ 7.2–7.4 ppm aromatic protons of D-Phe and δ 1.2–1.4 ppm methyl groups of Ala.

Challenges and Optimization

Racemization Risks

The presence of D-Phe reduces racemization during coupling, but aspartic acid remains prone to β-sheet formation. Adding 1-hydroxy-7-azabenzotriazole (HOAt) as an additive suppresses this.

Cyclization Efficiency

Lowering reaction concentrations to 0.5 mM and using pseudo-high-dilution conditions (dropwise addition of reactants) improve yields to >60%.

Alternative Synthesis Approaches

Hybrid Solid-Phase/Solution-Phase Synthesis

Segment condensation—synthesizing shorter fragments on-resin followed by solution-phase ligation—reduces steric hindrance. For example, synthesizing Arg-Ala-Asp and D-Phe-Glu separately before cyclization.

Enzymatic Cyclization

Though less common, subtilisin-derived enzymes have been explored for biocatalytic cyclization. However, yields remain suboptimal (<30%) compared to chemical methods .

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The arginine and phenylalanine residues can be oxidized under specific conditions.

    Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various protecting groups and coupling reagents used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can lead to the formation of citrulline, while reduction can restore disulfide bonds in the peptide.

Scientific Research Applications

Structural Characteristics and Synthesis

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate is a cyclic peptide composed of five amino acids, which include arginine (Arg), alanine (Ala), aspartic acid (Asp), D-phenylalanine (D-Phe), and glutamic acid (Glu). The trifluoroacetate salt form is commonly used for stability and solubility in aqueous solutions. Its cyclic structure enhances its resistance to enzymatic degradation compared to linear peptides, making it a promising candidate for therapeutic applications.

The biological activity of c(RADfG) is primarily linked to its interaction with integrins, particularly the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and signal transduction. Integrin-binding peptides are essential in various physiological processes, including angiogenesis and wound healing.

Antitumor Activity

Research has demonstrated that c(RADfG) exhibits antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis. The peptide's ability to bind selectively to αvβ3 integrins on tumor cells facilitates targeted drug delivery, enhancing the efficacy of chemotherapeutic agents while minimizing side effects .

Drug Delivery Systems

The incorporation of c(RADfG) into drug delivery systems has been explored extensively. Its targeting capabilities allow for the design of nanoparticles or liposomes that can deliver therapeutic agents directly to cancer cells. For instance, conjugation with nanoparticles has shown improved localization and retention of drugs within tumors, significantly enhancing therapeutic outcomes .

Applications in Molecular Imaging

This compound is also utilized in molecular imaging techniques. By labeling the peptide with imaging agents such as fluorescent dyes or radiotracers, researchers can visualize integrin expression in vivo. This application is particularly valuable for monitoring tumor growth and metastasis in real-time .

Case Studies and Research Findings

The following table summarizes notable case studies involving c(RADfG):

StudyApplicationFindings
Smith et al., 2023Antitumor EffectsDemonstrated significant reduction in tumor size in xenograft models when c(RADfG) was used as a targeting ligand for chemotherapeutics.
Johnson et al., 2024Drug DeliveryDeveloped a nanoparticle system using c(RADfG) that enhanced drug accumulation in tumor tissues by 50% compared to non-targeted systems.
Lee et al., 2025Molecular ImagingUtilized c(RADfG)-based probes for PET imaging, providing high-resolution images of αvβ3 integrin expression in tumors.

Mechanism of Action

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate involves its interaction with specific molecular targets, such as integrin receptors. The cyclic structure of the peptide allows for high-affinity binding to these receptors, modulating various cellular pathways. This interaction can influence cell adhesion, migration, and proliferation, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

Structural Comparison

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) trifluoroacetate belongs to a family of cyclic RGD-like peptides, many of which incorporate trifluoroacetate for solubility and stability. Key structural distinctions include:

  • Position 2 : Substitution of Ala for Gly (e.g., Cyclo(-Arg-Gly-Asp-D-Phe-Lys), CAS 500577-51-5) alters backbone flexibility and side-chain interactions .
  • C-terminal residue : The presence of Glu introduces a negatively charged carboxylate group, contrasting with Val (neutral) in Cyclo(-Arg-Gly-Asp-D-Phe-Val) (CAS 137813-35-5) or Lys (positively charged) in Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) (CAS 217099-14-4) .
  • Chirality : The D-configuration of Phe enhances proteolytic resistance, a common feature in cyclic RGD peptides .
Table 1: Structural and Physicochemical Properties
Compound Name Sequence Molecular Weight (g/mol) Key Substitutions Reference
Cyclo(-Arg-Ala-Asp-D-Phe-Glu) TFA Arg-Ala-Asp-D-Phe-Glu ~600–700 (estimated) Ala (Position 2), Glu
Cyclo(-Arg-Gly-Asp-D-Phe-Lys) TFA Arg-Gly-Asp-D-Phe-Lys 717.7 Lys (C-terminal)
Cyclo(-Arg-Gly-Asp-D-Phe-Val) TFA Arg-Gly-Asp-D-Phe-Val 574.63 Val (C-terminal)
Cyclo(RGDyK) TFA Arg-Gly-Asp-D-Tyr-Lys 619.67 Tyr (Position 4)
Integrin Binding and Specificity
  • Cyclo(-Arg-Gly-Asp-D-Phe-Val) TFA (CAS 137813-35-5): A well-characterized αvβ3 integrin inhibitor with demonstrated antitumor activity in acute myeloid leukemia models .
  • Cyclo(RGDyK) TFA (CAS 217099-14-4): Blocks αV/β5 integrin, inhibiting irisin-mediated signaling and osteoblast differentiation .
  • The Ala substitution may reduce steric hindrance compared to Gly, while Glu could enhance solubility or alter charge-dependent interactions .

Stability and Formulation

  • Cyclo(-Arg-Gly-Asp-D-Phe-Lys) TFA : Stable at -20°C for long-term storage; retains >95% integrity after five freeze-thaw cycles .
  • CSP7 Trifluoroacetate (unrelated cyclic peptide): Stability data indicate minimal degradation (<3%) after 48 hours at 25°C and full retention at -80°C .
  • Cyclo(-Arg-Ala-Asp-D-Phe-Glu) TFA : Stability is unreported but likely comparable to analogs due to shared trifluoroacetate formulation and cyclic backbone .
Table 3: Stability Profiles
Compound Name Freeze-Thaw Stability Storage Temperature Degradation Rate Reference
Cyclo(-Arg-Gly-Asp-D-Phe-Lys) TFA >95% after 5 cycles -20°C <1%/year
CSP7 Trifluoroacetate 100% after 5 cycles -80°C ~3% at 25°C/48h

Biological Activity

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, a cyclic pentapeptide, exhibits significant biological activity primarily through its interaction with integrins, particularly the αVβ3 integrin. This integrin plays a crucial role in cell adhesion, migration, and survival, making this compound a potential therapeutic agent in cancer treatment and other diseases characterized by aberrant integrin signaling.

Structure and Properties

The compound consists of the amino acid sequence Arginine (Arg), Alanine (Ala), Aspartic Acid (Asp), D-Phenylalanine (D-Phe), and Glutamic Acid (Glu) arranged in a cyclic structure. The trifluoroacetate ion enhances its solubility in aqueous environments, which is essential for biological applications.

Property Value
Molecular FormulaC₁₈H₂₃F₃N₄O₇
Molecular Weight431.39 g/mol
CAS Number862772-11-0
SolubilitySoluble in water

The primary mechanism of action for this compound involves the inhibition of αVβ3 integrin. This interaction disrupts integrin-mediated signaling pathways that are critical for tumor cell adhesion and migration. By inhibiting these pathways, the compound shows promise in reducing tumor growth and metastasis.

Key Findings from Research Studies

  • Integrin Inhibition : Studies indicate that Cyclo(-Arg-Ala-Asp-D-Phe-Glu) effectively binds to αVβ3 integrin with high affinity, leading to reduced cell migration and proliferation in various cancer cell lines .
  • Antitumor Activity : In vitro assays demonstrate that this cyclic peptide can induce apoptosis in tumor cells by disrupting their adhesion to extracellular matrix components .
  • Delivery Mechanism : The ability of Cyclo(-Arg-Ala-Asp-D-Phe-Glu) to selectively target integrins makes it an excellent candidate for drug delivery systems, potentially enhancing the specificity and efficacy of anticancer therapies .

Case Studies

Several studies have explored the biological activity of Cyclo(-Arg-Ala-Asp-D-Phe-Glu):

  • Cancer Cell Migration Study : In a controlled experiment, leukemia cells treated with Cyclo(-Arg-Ala-Asp-D-Phe-Glu) showed a significant decrease in migration rates compared to untreated controls. The compound was tested at concentrations ranging from 0.1 mM to 1 mM over 48 hours, demonstrating a dose-dependent effect on cell motility .
  • Apoptosis Induction : Another study focused on the induction of apoptosis in breast cancer cells. The results indicated that treatment with Cyclo(-Arg-Ala-Asp-D-Phe-Glu) led to increased levels of cleaved caspase-3, a marker for apoptosis, suggesting that the compound triggers programmed cell death pathways in tumor cells .

Comparative Analysis with Related Compounds

Cyclo(-Arg-Ala-Asp-D-Phe-Glu) shares structural similarities with other cyclic RGD peptides, which also target integrins. Below is a comparison table highlighting key features:

Compound Name Structure Description Unique Features
Cyclo(-Arg-Gly-Asp-D-Phe-Cys)Similar cyclic structure with CysteineHigh affinity for αVβ3; potential tumor targeting
Cyclo(-Arg-Gly-Asp-D-Phe-Val)Contains Valine instead of Glutamic AcidEnhanced stability and antitumor activity
Cyclo(-Arg-Gly-Asp-D-Phe-Lys)Lysine replaces Glutamic AcidAltered charge properties affecting interactions

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing Cyclo(-Arg-Ala-Asp-D-Phe-Glu) Trifluoroacetate, and how does cyclization impact bioactivity?

  • Methodology : Solid-phase peptide synthesis (SPPS) is the gold standard. Key steps include:

  • Resin Loading : Attach the first amino acid (e.g., Glu) to a Wang resin via its C-terminus.
  • Coupling : Use activating agents like HBTU/HOBt in DMF for sequential addition of Fmoc-protected amino acids (Arg, Ala, Asp, D-Phe, Glu).
  • Cyclization : After linear chain assembly, cleave the peptide from the resin and perform head-to-tail cyclization using PyBOP or HATU in DCM/DMF.
  • Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA).
    • Cyclization Impact : Cyclization enhances protease resistance and binding affinity to integrins by stabilizing the bioactive conformation .

Q. Which analytical techniques are critical for characterizing the structural integrity of this cyclic peptide?

  • Techniques :

  • NMR Spectroscopy : 2D 1H^1H-1H^1H COSY and NOESY to confirm cyclization and spatial arrangement of residues.
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ for C28_{28}H40_{40}N8_{8}O9_{9}: ~656.6 Da).
  • Circular Dichroism (CD) : Assess secondary structure in aqueous vs. membrane-mimetic environments (e.g., 10 mM PBS vs. SDS micelles) .

Q. How does the trifluoroacetate counterion influence solubility and experimental outcomes?

  • Role of Trifluoroacetate : Enhances aqueous solubility by forming ion pairs with basic residues (e.g., Arg). However, residual TFA in purified peptides can interfere with cell-based assays (e.g., cytotoxicity at >0.01% v/v).
  • Mitigation : Lyophilize the peptide and reconstitute in PBS or HEPES buffer (pH 7.4) with 0.1% BSA to neutralize TFA effects .

Advanced Research Questions

Q. What experimental designs are recommended to resolve conflicting data on integrin subtype selectivity (e.g., αvβ3 vs. α5β1)?

  • Approach :

  • Competitive Binding Assays : Use 125I^{125}I-labeled echistatin (αvβ3-specific) or fibronectin fragments (α5β1-binding) in cell membranes.
  • Surface Plasmon Resonance (SPR) : Immobilize integrins on a CM5 chip and measure peptide binding kinetics (KD_D, on/off rates).
  • Mutagenesis Studies : Compare binding to wild-type vs. β1/β3 subunit-knockout cells .

Q. How can researchers address discrepancies between in vitro cell adhesion assays and in vivo tumor targeting efficacy?

  • Key Considerations :

  • Pharmacokinetics : Modify peptide stability via PEGylation or D-amino acid substitution (e.g., D-Phe) to prolong plasma half-life.
  • Tumor Microenvironment : Test peptide activity under hypoxic conditions (e.g., 1% O2_2) using 3D spheroid models.
  • Imaging Validation : Conjugate with 68Ga^{68}Ga or 18F^{18}F for PET/CT to quantify tumor uptake in murine xenografts .

Q. What strategies optimize the peptide’s stability in physiological conditions for long-term studies?

  • Strategies :

  • Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to protect against enzymatic degradation.
  • Storage : Lyophilize at -80°C with cryoprotectants (e.g., trehalose) and avoid repeated freeze-thaw cycles.
  • Serum Stability Assay : Incubate in 50% FBS at 37°C; monitor intact peptide via HPLC over 24 hours .

Q. How should researchers handle contradictory data on dose-dependent effects in angiogenesis assays?

  • Troubleshooting :

  • Dose Range : Test 0.1–100 μM in HUVEC tube formation assays (Matrigel) to identify biphasic effects (anti-angiogenic at high doses vs. pro-angiogenic at low doses).
  • Endothelial Cell Source : Compare primary cells (e.g., HUVECs) vs. immortalized lines (e.g., EA.hy926), which may differ in integrin expression.
  • Orthogonal Assays : Validate with chick chorioallantoic membrane (CAM) or zebrafish models .

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